N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate
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Overview
Description
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines an indolium moiety with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate typically involves the reaction of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product as a salt with 4-methylbenzenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted products with new functional groups replacing the dimethylamino group.
Scientific Research Applications
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate
- N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline
Uniqueness
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate stands out due to its unique combination of an indolium moiety and a dimethylamino group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
92908-53-7 |
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Molecular Formula |
C27H31N3O3S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24N3.C7H8O3S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-6-2-4-7(5-3-6)11(8,9)10/h6-14H,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
QQPNDDIKDWIAFX-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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